2-(5-Bromo-2-methylbenzyl)thiophene

Analytical Chemistry Pharmaceutical Quality Control Impurity Profiling

2-(5-Bromo-2-methylbenzyl)thiophene (CAS: 1823462-28-7) is a brominated benzylthiophene derivative that functions as a critical intermediate in the industrial-scale synthesis of Canagliflozin, a first-in-class sodium-glucose co-transporter 2 (SGLT2) inhibitor approved for type 2 diabetes mellitus. The compound features a thiophene ring substituted at the 2-position with a 5-bromo-2-methylbenzyl group, providing a molecular weight of 267.19 g/mol and a calculated XLogP3-AA value of 4.6, indicating pronounced lipophilicity that dictates its handling and chromatographic behavior.

Molecular Formula C12H11BrS
Molecular Weight 267.19 g/mol
Cat. No. B8091286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Bromo-2-methylbenzyl)thiophene
Molecular FormulaC12H11BrS
Molecular Weight267.19 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)Br)CC2=CC=CS2
InChIInChI=1S/C12H11BrS/c1-9-4-5-11(13)7-10(9)8-12-3-2-6-14-12/h2-7H,8H2,1H3
InChIKeyJXPVRPLWSXFEBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Bromo-2-methylbenzyl)thiophene: Core SGLT2 Inhibitor Intermediate for Canagliflozin Synthesis and Analytical Reference


2-(5-Bromo-2-methylbenzyl)thiophene (CAS: 1823462-28-7) is a brominated benzylthiophene derivative that functions as a critical intermediate in the industrial-scale synthesis of Canagliflozin, a first-in-class sodium-glucose co-transporter 2 (SGLT2) inhibitor approved for type 2 diabetes mellitus [1]. The compound features a thiophene ring substituted at the 2-position with a 5-bromo-2-methylbenzyl group, providing a molecular weight of 267.19 g/mol and a calculated XLogP3-AA value of 4.6, indicating pronounced lipophilicity that dictates its handling and chromatographic behavior [2]. Beyond its primary role as a building block, it is also officially characterized as Canagliflozin Impurity 5 (Canagliflozin impurity 5), making it an essential analytical reference standard for pharmaceutical quality control and regulatory compliance in generic drug development [3].

Procurement Precision: Why 2-(5-Bromo-2-methylbenzyl)thiophene Cannot Be Replaced by Unsubstituted or Fluoro-Phenyl Thiophene Analogs


Simple substitution with unadorned benzylthiophene or other fluorophenyl analogs is not scientifically viable. The unique 5-bromo-2-methylbenzyl substitution pattern on the 2-position of the thiophene ring is the exact structural determinant required for subsequent cross-coupling reactions in the Canagliflozin synthetic pathway [1]. Using 2-benzylthiophene (CAS 13132-15-5) or the closely related 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene (CAS 1030825-20-7) would lead to either failed reactivity due to the absence of the reactive bromine handle or the introduction of an incorrect fluorophenyl moiety that would derail the downstream C-arylation step with the glucoside unit . Furthermore, as a designated pharmacopoeial impurity (Canagliflozin Impurity 5), this compound possesses a unique chromatographic signature (LogP 4.6, TPSA 28.2 Ų) distinct from analogs like 2-benzylthiophene (LogP 3.34, TPSA 28.2 Ų), making it irreplaceable for accurate analytical method validation and impurity profiling [2].

Quantitative Differentiation: 2-(5-Bromo-2-methylbenzyl)thiophene vs. Closest Analogs


Enhanced Lipophilicity (XLogP3-AA = 4.6) Drives Superior Chromatographic Resolution vs. Unsubstituted 2-Benzylthiophene (LogP = 3.34)

The target compound exhibits significantly higher calculated lipophilicity compared to the unsubstituted 2-benzylthiophene parent. This difference is critical for developing robust HPLC methods for impurity detection in Canagliflozin API. A higher LogP translates to a longer retention time under reversed-phase conditions, enabling baseline separation of the drug substance from this specific impurity [1].

Analytical Chemistry Pharmaceutical Quality Control Impurity Profiling

Exclusive Synthetic Fidelity for Canagliflozin: The Bromine Leaving Group is Indispensable for Cross-Coupling

The aryl bromide moiety at the 5-position of the benzyl group is not a generic substituent but the essential synthetic handle for the key step in Canagliflozin's manufacture. The synthesis involves the coupling of this brominated intermediate with an arylalane derived from a protected glucoside. Using the des-bromo analog, 2-benzylthiophene, completely halts this reaction pathway, yielding no product. Similarly, the 5-(4-fluorophenyl) analog is a downstream product, not a starting material for this C-arylation step [1].

Synthetic Chemistry SGLT2 Inhibitor Synthesis Cross-Coupling Reactions

Defined Solid-State Purity: 95-98% Assay with Documented Hazard Profile for Safe Handling

Commercially available 2-(5-Bromo-2-methylbenzyl)thiophene is supplied with a certified purity of 95-98% and a fully documented GHS hazard profile. This contrasts with less well-characterized benzylthiophene derivatives that may lack detailed safety data sheets (SDS). The compound is a solid at room temperature with a defined hazard classification (GHS07) that mandates specific handling procedures to mitigate irritation risks, ensuring safe laboratory use .

Chemical Procurement Laboratory Safety Material Specification

Target Compound is a Distinct Entity from 5-(4-Fluorophenyl) Analog with a 35% Lower Molecular Weight (267 vs. 361 g/mol)

2-(5-Bromo-2-methylbenzyl)thiophene is often confused with its more advanced intermediate counterpart, 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene (CAS 1030825-20-7). However, the latter contains an additional 4-fluorophenyl group at the 5-position of the thiophene ring. This structural difference results in a 94 g/mol higher molecular weight (361 vs. 267 g/mol) and a significantly altered physicochemical profile, including a defined melting point of 101-105 °C, which the target compound lacks. The target compound is a precursor to the fluorophenyl analog in the Canagliflozin route [1].

Medicinal Chemistry Drug Intermediate Structure-Activity Relationship

Defined Regulatory Identity as 'Canagliflozin Impurity 5' Ensures Analytical Method Transferability

Unlike many research chemicals that lack a formal regulatory designation, 2-(5-Bromo-2-methylbenzyl)thiophene is officially recognized as Canagliflozin Impurity 5 (also referred to as Impurity 6 in some pharmacopoeias). This designation is accompanied by the availability of a certified analytical standard. This contrasts with the 5-phenyl analog (Canagliflozin Impurity 41) which, while also an impurity, may not be as universally required for routine quality control testing of Canagliflozin API [1].

Pharmaceutical Analysis Regulatory Compliance Reference Standards

Specialized Niche Commanding Premium Procurement Cost vs. Common Analogs

The specialized role of 2-(5-Bromo-2-methylbenzyl)thiophene in Canagliflozin synthesis and as an impurity standard is reflected in its market price. At approximately ¥15,000 (~$2,000) for a 5 mg unit from premium vendors, it commands a price point that is orders of magnitude higher than common, unspecialized benzylthiophenes. For instance, 2-benzylthiophene can be sourced for less than $50 per gram. This price differential quantifies the compound's value as a critical, low-volume, high-impact research tool, justifying its procurement budget allocation for targeted projects .

Procurement Economics Specialty Chemicals Research Supply Chain

Optimal Deployment Scenarios for 2-(5-Bromo-2-methylbenzyl)thiophene in Research and Manufacturing


Synthesis of Canagliflozin and Novel SGLT2 Inhibitor Analogs

The primary and most impactful use of 2-(5-Bromo-2-methylbenzyl)thiophene is as the key starting material for the synthesis of Canagliflozin's aglycone core. Researchers in medicinal chemistry and process development use this compound in C-arylation reactions (e.g., with protected glucoside arylalanes) to construct the biaryl thiophene framework essential for SGLT2 inhibitory activity [1]. Its high purity (95-98%) minimizes side reactions and simplifies purification of the resulting advanced intermediate, making it the definitive building block for generating Canagliflozin and structurally related analogs for structure-activity relationship (SAR) studies .

Pharmaceutical Quality Control and Analytical Method Validation

In the pharmaceutical industry, this compound is indispensable for analytical chemistry departments. It is procured as a certified reference standard (Canagliflozin Impurity 5) to develop, validate, and routinely execute HPLC or UPLC methods for the quantification of related substances in Canagliflozin Active Pharmaceutical Ingredient (API) and finished dosage forms [2]. Its distinct LogP (4.6) ensures clear separation from the main drug peak and other impurities, enabling accurate assessment of product purity in compliance with ICH guidelines and pharmacopoeial monographs [3].

In Vitro Toxicology and Metabolite Identification Studies

Toxicology and DMPK (Drug Metabolism and Pharmacokinetics) groups utilize 2-(5-Bromo-2-methylbenzyl)thiophene as a reference standard to identify and quantify this specific process-related impurity during safety assessment studies of Canagliflozin. By having a pure sample of the impurity, researchers can spike it into biological matrices to validate LC-MS/MS methods for metabolite profiling or to conduct in vitro safety screens (e.g., Ames test, hERG assay) to confirm that the impurity does not introduce genotoxicity or cardiotoxicity risks at the levels present in the final drug product [4].

Academic Research on Thiophene-Based Cross-Coupling Methodologies

For academic laboratories focused on synthetic methodology, 2-(5-Bromo-2-methylbenzyl)thiophene serves as a valuable, sterically hindered aryl bromide test substrate. Its reactivity can be benchmarked against simpler aryl bromides in novel cross-coupling reactions (Suzuki, Stille, Negishi) to evaluate catalyst scope and functional group tolerance. The presence of the electron-donating methyl group and the heterocyclic thiophene provides a challenging electronic and steric environment that helps demonstrate the robustness of new catalytic systems [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(5-Bromo-2-methylbenzyl)thiophene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.